Tert-butyl (5-formylpyridin-3-YL)(methyl)carbamate
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Overview
Description
Tert-butyl (5-formylpyridin-3-yl)(methyl)carbamate is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . It is characterized by the presence of a tert-butyl group, a formyl group attached to a pyridine ring, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-formylpyridin-3-yl)(methyl)carbamate typically involves the reaction of 5-formylpyridine with tert-butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-formylpyridin-3-yl)(methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine, chlorine), alkyl halides (e.g., methyl iodide)
Major Products
Oxidation: 5-carboxypyridin-3-yl)(methyl)carbamate
Reduction: 5-hydroxymethylpyridin-3-yl)(methyl)carbamate
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
Tert-butyl (5-formylpyridin-3-yl)(methyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (5-formylpyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The pyridine ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-bromopyridin-3-yl)carbamate: Similar structure with a bromine substituent instead of a formyl group.
Tert-butyl (5-bromopyrimidin-2-yl)methyl)carbamate: Contains a bromopyrimidine ring instead of a formylpyridine ring.
Tert-butyl (6-methylpyridin-3-yl)carbamate: Features a methyl group on the pyridine ring instead of a formyl group.
Uniqueness
Tert-butyl (5-formylpyridin-3-yl)(methyl)carbamate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the tert-butyl group and the formylpyridine ring makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
tert-butyl N-(5-formylpyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16N2O3/c1-12(2,3)17-11(16)14(4)10-5-9(8-15)6-13-7-10/h5-8H,1-4H3 |
InChI Key |
LTSJISMYBGIVBI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=CC(=C1)C=O |
Origin of Product |
United States |
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